molecular formula C22H22N2O2 B214189 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Numéro de catalogue B214189
Poids moléculaire: 346.4 g/mol
Clé InChI: JBTYLSFKVSPVOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Mécanisme D'action

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide binds irreversibly to BTK and inhibits its kinase activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cell malignancies. By blocking BTK activity, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide disrupts downstream signaling pathways and induces cell death in B-cell malignancies.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including AKT and NF-κB. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapy agents in preclinical models of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is its high potency and selectivity for BTK. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has not been tested in clinical trials and its safety and efficacy in humans are unknown.

Orientations Futures

For 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide include testing its efficacy in combination with other chemotherapy agents in preclinical models of B-cell malignancies. In addition, the development of more soluble analogs of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the use of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in other B-cell disorders, such as autoimmune diseases and immunodeficiencies, warrants further investigation.

Méthodes De Synthèse

The synthesis of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylmethylamine to produce 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. This intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to yield 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has potent antitumor activity in mouse models of CLL and MCL.

Propriétés

Nom du produit

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Formule moléculaire

C22H22N2O2

Poids moléculaire

346.4 g/mol

Nom IUPAC

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-16(11-9-15)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-26-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)

Clé InChI

JBTYLSFKVSPVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

SMILES canonique

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.